molecular formula C11H9N3O B572152 1-Methyl-2-(2-oxazolyl)-1H-BenziMidazole CAS No. 1283595-65-2

1-Methyl-2-(2-oxazolyl)-1H-BenziMidazole

Cat. No.: B572152
CAS No.: 1283595-65-2
M. Wt: 199.213
InChI Key: QHOBCWVXOPOXGG-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole is a heterocyclic compound that features both benzimidazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone, followed by cyclization with formamide to yield the desired compound. The reaction conditions often require elevated temperatures and the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzimidazole
  • 2-Oxazolylbenzimidazole
  • 1-Methylbenzimidazole

Uniqueness

1-Methyl-2-(2-oxazolyl)-1H-Benzimidazole is unique due to the presence of both oxazole and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

1283595-65-2

Molecular Formula

C11H9N3O

Molecular Weight

199.213

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1,3-oxazole

InChI

InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-8(9)13-10(14)11-12-6-7-15-11/h2-7H,1H3

InChI Key

QHOBCWVXOPOXGG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=NC=CO3

Synonyms

1-Methyl-2-(2-oxazolyl)-1H-BenziMidazole

Origin of Product

United States

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